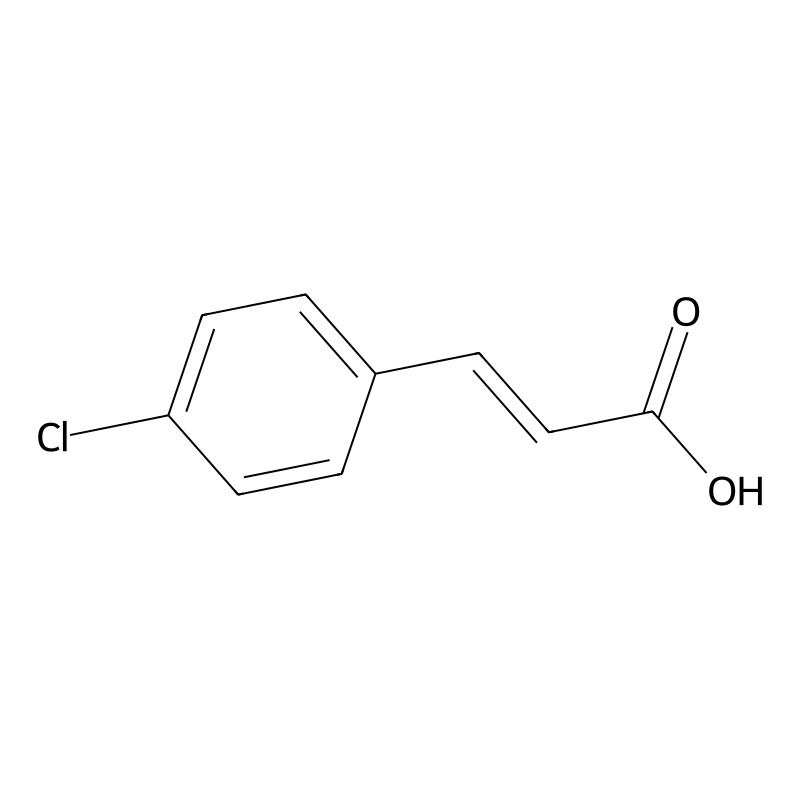

4-Chlorocinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in oils

slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Fundamental Chemical & Physical Properties

The table below summarizes the key identifiers and physical properties of 4-Chlorocinnamic acid.

| Property Category | Details |

|---|---|

| CAS Registry Number | 1615-02-7 [1] [2] [3] |

| Molecular Formula / Weight | C9H7ClO2 / 182.60 g/mol [1] [4] [5] |

| IUPAC Name | (E)-3-(4-chlorophenyl)prop-2-enoic acid [6] [5] |

| Melting Point | 248-250 °C (lit.) [1] |

| Appearance | White to off-white fine crystalline powder [1] [4] [5] |

| pKa | 4.41 (at 25℃) [1] |

| Solubility | Slightly soluble in DMSO, Methanol, Ethyl Acetate [1]. For detailed quantitative solubility, see the section below. |

Synthetic Methodologies

This compound can be synthesized through several routes, with the Knoevenagel condensation being a common and high-yielding method.

Primary Synthesis Route: Knoevenagel Condensation

This method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base catalyst like piperidine [7]. The following diagram outlines the experimental workflow:

Synthesis and oxidation workflow for this compound.

Detailed Experimental Protocol [8]:

- Step 1: Condensation. 66 g (0.47 mol) of 4-chlorobenzaldehyde is dissolved in 150 mL of acetone. Approximately 290 mL of a 1% (w/v) sodium hydroxide (NaOH) solution is added slowly while maintaining the reaction temperature between 20°C and 30°C. A snow-white precipitate forms initially, followed by a phase separation of a yellow organic phase. The mixture is occasionally shaken or stirred for about 5 days at room temperature.

- Step 2: Oxidation. The crude intermediate product (presumed to be 4-chlorobenzalacetone) is separated. It is then melted under a 2% NaOH solution (5 g of crude per 50 mL of 2% NaOH) at about 50°C. The mixture is cooled to room temperature with vigorous stirring to form a suspension. 50 mL of 12.5% sodium hypochlorite (NaOCl) is added, and the mixture is stirred for one hour.

- Step 3: Work-up. The reaction mixture is heated with stirring until the solids melt, continuing to heat in steps up to 100°C. Any undissolved organics are filtered off while the solution is hot. The filtrate is allowed to cool and is then acidified to pH = 1 using 20% sulfuric acid. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield snow-white crystals of this compound with a melting point >248°C and a yield of approximately 75%.

Alternative Synthetic Routes

Other synthetic pathways offer high yields under specific conditions:

| Starting Materials | Conditions | Reported Yield |

|---|---|---|

| 4-Chlorobenzaldehyde + Malonic acid [7] | Piperidine; pyridine; 22°C; 3h; ultrasound | 99% |

| Methyl 3-(4-chlorophenyl)propenoate [7] | Lithium hydroxide monohydrate; THF/water; 20°C; 2h | 98% |

| (2RS,3SR)-2,3-dibromo-3-(4-chlorophenyl)propanoic acid [7] | Zinc; acetic acid; microwave irradiation; 1 min | 97% |

| 1-Chloro-4-iodobenzene + Acrylic acid [7] | KOH; Palladium catalyst; 25°C; Heck reaction | 95% |

Solubility and Thermodynamic Data

Understanding solubility is critical for crystallization and purification. The following table presents the mole fraction solubility of trans-4-chlorocinnamic acid in twelve pure solvents across a temperature range, as determined by the static gravimetric method [9].

| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

|---|---|---|---|---|---|

| 1,4-Dioxane | - | 5.03E-02 | 6.74E-02 | 8.86E-02 | 1.14E-01 |

| Acetone | 2.28E-02 | 3.08E-02 | 4.09E-02 | 5.33E-02 | 6.83E-02 |

| n-Butanol | 1.32E-02 | 1.84E-02 | 2.51E-02 | 3.36E-02 | 4.42E-02 |

| Ethanol | 1.05E-02 | 1.51E-02 | 2.11E-02 | 2.89E-02 | 3.88E-02 |

| n-Propanol | 9.56E-03 | 1.39E-02 | 1.97E-02 | 2.73E-02 | 3.71E-02 |

| Isopropanol | 7.97E-03 | 1.18E-02 | 1.70E-02 | 2.39E-02 | 3.29E-02 |

| Isobutanol | 6.68E-03 | 1.01E-02 | 1.48E-02 | 2.12E-02 | 2.97E-02 |

| Methanol | 5.19E-03 | 7.84E-03 | 1.15E-02 | 1.65E-02 | 2.31E-02 |

| Methyl Acetate | 4.49E-03 | 6.40E-03 | 8.94E-03 | 1.22E-02 | 1.63E-02 |

| Ethyl Acetate | 3.39E-03 | 4.93E-03 | 7.00E-03 | 9.68E-03 | 1.31E-02 |

| Acetonitrile | 2.62E-03 | 3.79E-03 | 5.34E-03 | 7.35E-03 | 9.89E-03 |

| Water | 2.55E-05 | 3.75E-05 | 5.37E-05 | 7.49E-05 | 1.02E-04 |

Key Findings from Solubility Study [9]:

- Solubility Order: The solubility increases with temperature in all solvents. At 323.15 K, the solubility from highest to lowest is: 1,4-Dioxane > Acetone > n-Butanol > Ethanol > n-Propanol > Isopropanol > Isobutanol > Methanol > Methyl Acetate > Ethyl Acetate > Acetonitrile > Water.

- Modeling: The experimental data were effectively correlated using the modified Apelblat model and the Yaws model, with the modified Apelblat model showing superior accuracy.

- Application: This data is essential for selecting an optimal solvent system for the solution crystallization of trans-4-chlorocinnamic acid to control purity, crystal size, and form.

Biological Activity and Research Applications

This compound exhibits several biologically relevant activities, making it a compound of interest in pharmaceutical and agrochemical research.

| Biological Activity | Experimental Findings | Potential Application |

|---|---|---|

| Tyrosinase Inhibition [4] | Inhibits both monophenolase (IC₅₀ = 0.477 mM) and diphenolase (IC₅₀ = 0.229 mM) activities of mushroom tyrosinase. | Potential skin-lightening agent or treatment for pigmentation disorders. |

| Antifungal Activity [4] | Inhibits the mycelial growth of Colletotrichum gloeosporioides by approximately 65% at 0.5 mg/mL in vitro. | Agrochemistry; control of fungal pathogens. |

| Anticonvulsant Activity [4] | In Kunming mice with pentylenetetrazol (PTZ)-induced acute seizures, i.p. administration (300 mg/kg) prolonged seizure latency to 214.0 s and reduced mortality to 50%. | Research into anti-epileptic drugs. |

Cytotoxicity Note: In vitro assays on MRC-5 fibroblasts showed that this compound did not significantly reduce cell viability at concentrations below 100 μg/mL, with an IC₅₀ value of >100 μg/mL [4].

Safety and Handling Information

Proper handling procedures are necessary to minimize risks.

| Aspect | Information |

|---|---|

| GHS Hazard Statements [1] [5] | H315-H319-H335-H302: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation, harmful if swallowed. |

| Precautionary Statements [1] [5] | P261-P280-P305+P351+P338-P304+P340-P405-P501: Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Dispose of contents/container in accordance with local regulations. |

| Storage | Store sealed in a dry environment at room temperature [1]. |

References

- 1. - 4 | 1615-02-7 Chlorocinnamic acid [chemicalbook.com]

- 2. - 4 | CAS 1615-02-7 | SCBT - Santa Cruz... Chlorocinnamic acid [scbt.com]

- 3. p- Chlorocinnamic acid [webbook.nist.gov]

- 4. This compound | Cinnamic Acid Derivative [medchemexpress.com]

- 5. - 4 , 99%, predominantly trans... | Fisher Scientific Chlorocinnamic acid [fishersci.com]

- 6. - 4 | C9H7ClO2 Chlorocinnamic acid [chemspider.com]

- 7. - 4 supplier | CasNO.1615-02-7 Chlorocinnamic acid [lookchem.com]

- 8. This compound synthesis without distillation [sciencemadness.org]

- 9. Solubility behavior and solvation effect of a ... [sciencedirect.com]

natural source of 4-chlorocinnamic acid Cassia garrettiana

Biological Activities and Research Applications

4-Chlorocinnamic acid shows promising biological activities in scientific studies, primarily as an enzyme inhibitor and antimicrobial agent. The quantitative data from these studies are summarized in the table below.

| Biological Activity | Experimental Model/Context | Key Findings (Quantitative Data) |

|---|---|---|

| Urease Inhibition | In vitro enzymatic assay [1] | IC₅₀ = 1.10 µM (Potent inhibitory activity) [1] |

| Tyrosinase Inhibition | In vitro enzymatic assay [2] | Shows an inhibitory effect (specific values not provided) [2] |

| Antifungal Activity | Against Colletotrichum gloeosporioides [2] | Suppresses fungal growth (specific values not provided) [2] |

| Antimicrobial Potential | Derived esters against Staphylococcus aureus [3] | Methyl 4-chlorocinnamate showed activity at the highest tested concentration [3] |

Research into its derivatives is particularly active in the antimicrobial field. A 2019 study synthesized twelve ester derivatives of this compound, with some showing significant antifungal activity against various Candida species [3]. The most potent compounds were methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate with MIC values of 0.13 and 0.024 µmol/mL, respectively [3]. Molecular docking studies suggested these esters may exert their action by inhibiting the fungal enzyme 14α-demethylase [3].

More recent research (2023) explores hybrid molecules, combining cinnamic acid with sulfonamide moieties. These synthetic derivatives have shown activity against resistant strains of Enterococcus spp., including HLAR (high-level aminoglycoside resistance) and VRE (vancomycin-resistant Enterococcus) strains, and demonstrated synergism with conventional antibiotics [4].

Experimental Workflow and Protocols

The research process for this compound, from natural sourcing to application testing, can be visualized as follows. This workflow synthesizes the general methodologies found in the search results [3] [5].

Here are the general methods for key stages in the research workflow, based on the cited literature [3]:

- General Synthesis of Ester Derivatives (e.g., Methyl 4-chlorocinnamate): A solution of this compound (0.1 g, 0.547 mmol) in 20 mL of alcohol (e.g., methanol for methyl ester) is prepared. Concentrated sulfuric acid (0.2 mL) is added slowly, and the mixture is refluxed with stirring for 3-24 hours. The reaction is monitored by TLC. After partial solvent evaporation, the product is extracted with ethyl acetate, washed with sodium bicarbonate solution and water, dried with anhydrous sodium sulfate, filtered, and concentrated.

- Purification (for ester 6): The crude product is purified using silica gel column chromatography with a hexane/ethyl acetate (9:1) eluent system.

- Structure Identification: Products are characterized by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Key Information for Researchers

- Supplier Information: this compound is available for research purposes from biochemical suppliers like BioCrick and TargetMol [1] [6].

- Solution Preparation: For in vitro assays, the compound can be dissolved in DMSO. Supplier data provides detailed protocols for preparing stock solutions and injection formulations for in vivo studies [2].

- Research Focus: Current research is highly focused on synthesizing novel derivatives (especially esters and hybrid molecules) to enhance its antimicrobial and enzyme-inhibiting properties, and to overcome microbial resistance [3] [4].

References

- 1. - 4 | CAS... | Manufacturer BioCrick Chlorocinnamic acid [biocrick.com]

- 2. - 4 (p-chlorophenyl acrylic Chlorocinnamic ) | Invivochem acid acid [invivochem.com]

- 3. Antimicrobial Activity of this compound Derivatives [pmc.ncbi.nlm.nih.gov]

- 4. Activity of Cinnamic Acid Derivatives with 4-Chloro-2 ... [pmc.ncbi.nlm.nih.gov]

- 5. Cassia plant extract and extracting method thereof [patents.google.com]

- 6. | TargetMol Cassia [targetmol.com]

4-chlorocinnamic acid solubility DMSO chloroform

Solubility Data Overview

The table below summarizes the available information on the solubility of 4-chlorocinnamic acid in different solvents.

| Solvent | Solubility | Qualitative Description & Notes |

|---|---|---|

| DMSO | Soluble | Described as "soluble" [1] or "slightly soluble" [2]. May require warming or sonication for complete dissolution [1]. |

| Chloroform | Slightly Soluble to Insoluble | Listed as a solvent for stock solution preparation, suggesting some solubility [1]. However, another source explicitly states it is not soluble in chloroform at room temperature [3]. |

| Other Solvents | Variable | Soluble in Dichloromethane and Ethyl Acetate; slightly soluble in Methanol and water [1] [3] [2]. |

Experimental Context and Protocols

The search results do not contain dedicated, step-by-step solubility assay protocols for this compound. However, the experimental contexts in which it is used provide insight into its handling.

General Handling and Stock Solution Preparation: A common practice is to first dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10-100 mM), which is then diluted into aqueous buffers or other solvents for biological assays [2]. For obtaining higher solubility, it is recommended to warm the tube at 37°C and use a sonication bath [1]. Prepared stock solutions can typically be stored sealed below -20°C for several months [1].

Experimental Protocol: Urease Inhibition Assay: The primary experimental data available relates to its biological activity.

- Objective: To evaluate the urease inhibitory activity of silver(I) complexes of this compound [1].

- Finding: The complex incorporating this compound showed potent activity with an IC₅₀ value of 1.10 µM [1]. This protocol confirms its use in biologically relevant experiments but does not detail the solubility testing process.

Practical Formulation Guidance

For researchers planning to work with this compound, here is a practical workflow and formulation advice based on general laboratory practices for poorly soluble compounds.

Diagram illustrating a recommended workflow for dissolving this compound.

- For in-vivo studies, this compound can be formulated for administration by suspending in 0.5% carboxymethylcellulose sodium (CMC-Na) or dissolved in PEG400 [2].

- For injection formulations, it can be prepared using a mixture of DMSO, PEG300, Tween 80, and saline (e.g., 10:40:5:45 ratio) [2].

How to Fill the Data Gaps

The conflicting data on chloroform solubility highlights a common challenge with technical chemical data. To get a definitive answer for your specific conditions:

- Perform a simple solubility test: Take a small, measured amount of the compound and gradually add the solvent of interest, noting the point of saturation.

- Consult specialized databases: Look for resources like PubChem [4] or the EPA Substance Registry System [3], which may contain additional experimental or predicted property data.

References

- 1. - 4 | CAS... | Manufacturer BioCrick Chlorocinnamic acid [biocrick.com]

- 2. - 4 (p-chlorophenyl acrylic Chlorocinnamic ) | Invivochem acid acid [invivochem.com]

- 3. - 4 | 1615-02-7 Chlorocinnamic acid [chemicalbook.com]

- 4. - 4 | C9H7ClO2 | CID 637797 - PubChem Chlorocinnamic acid [pubchem.ncbi.nlm.nih.gov]

4-chlorocinnamic acid spectral data NMR IR

Spectral Data Summary

The following table consolidates the key identified information for 4-chlorocinnamic acid.

| Spectrum Type | Key Information & Conditions | Data Source / Availability |

|---|

| Infrared (IR) | • State: Gas phase • Instrument: HP-GC/MS/IRD | Full spectrum is available for viewing and download from the NIST Chemistry WebBook [1]. | | Mass (MS) | • Ionization: Electron Ionization (EI) • Origin: Japan AIST/NIMC Database (MS-NW-5985) | Spectrum is displayed by NIST, but download is restricted due to licensing [2]. | | Nuclear Magnetic Resonance (NMR) | • Nucleus: 1H • Confirmation: Purity and structure confirmed by NMR (according to TCI specifications) [3] [4]. | The specific spectral data (chemical shifts, coupling constants) are not detailed in the search results [5] [3]. |

Experimental Workflow for Spectral Analysis

For researchers, characterizing a compound like this compound involves a systematic workflow. The diagram below outlines the key stages from sample preparation to data interpretation.

Spectral analysis involves sample preparation, data acquisition, and interpretation to confirm molecular structure.

Safety and Handling

When working with this compound in the laboratory, note that it has the following GHS hazard statements [3] [4]:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation. Appropriate personal protective equipment (PPE) including gloves and eye protection is recommended.

References

- 1. p- Chlorocinnamic acid [webbook.nist.gov]

- 2. p-Chlorocinnamic acid - the NIST WebBook [webbook.nist.gov]

- 3. - 4 1615-02-7 | TCI EUROPE N.V. Chlorocinnamic Acid [tcichemicals.com]

- 4. This compound 1615-02-7 | TCI AMERICA [tcichemicals.com]

- 5. This compound(1615-02-7) 1H NMR spectrum [chemicalbook.com]

4-chlorocinnamic acid safety data sheet handling

Chemical Properties & Handling Data

The table below summarizes the key technical and safety-related information available for 4-Chlorocinnamic acid.

| Property / Aspect | Details / Specification |

|---|---|

| CAS Number | 1615-02-7 [1] |

| Molecular Formula & Weight | C₉H₇ClO₂, 182.60 g/mol [1] |

| Physical Description | Crystalline solid [1] |

| Storage Conditions | Desiccate at -20°C [1] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate [1] |

| Biological Activity (In Vitro) | Potent urease inhibitor (IC₅₀ = 1.10 µM) [1] |

| Photosensitivity | Yes, undergoes [2+2] photodimerization in solid state [1] |

Experimental Protocols

While a full experimental protocol for synthesis was not available, the search results describe two key types of experiments involving this compound.

Urease Inhibition Assay

This bioactivity is a key documented use for the compound in research.

- Methodology Overview: The inhibitory activity of this compound against the enzyme urease was evaluated in a study where it was used to synthesize a silver(I) complex [1].

- Key Steps:

- Complex Synthesis: The compound was reacted with a silver(I) salt to form the complex

[Ag(4‐cca)]ₙ. - Activity Measurement: The resulting complex was tested for its ability to inhibit urease. The concentration that produced 50% enzyme inhibition (IC₅₀) was determined to be 1.10 µM, confirming its potent inhibitory activity [1].

- Complex Synthesis: The compound was reacted with a silver(I) salt to form the complex

- Significance: This suggests potential applications for this compound and its metal complexes in developing enzyme inhibitors.

Solid-State Photomechanical Response Study

This protocol investigates the compound's behavior as a photosensitive material.

- Objective: To study the irreversible [2+2] photodimerization reaction of this compound in the solid state and how this reaction depends on the crystal's physical characteristics [1].

- Key Techniques:

- ¹³C Solid-State NMR: Used to identify and track chemical structural changes within the crystal lattice upon irradiation [1].

- Powder X-ray Diffraction (PXRD): Employed to analyze changes in the crystal structure and monitor the progression of the photochemical reaction [1].

- Microscopy: Optical and electron microscopy were used to correlate chemical changes with physical alterations in crystal shape and size [1].

- Finding: The photochemical dynamics were directly influenced by the crystal's shape and size, which is a critical consideration for experiments involving its photosensitive properties [1].

Handling and Safety Workflow

Based on the available data, the following diagram outlines the logical workflow for handling this compound, highlighting key precautions.

Handling this compound requires consulting the full SDS and specific precautions for light sensitivity and storage [1].

References

Fischer Esterification Protocol for 4-Chlorocinnamic Acid Esters

The Fischer esterification is a classic and reliable acid-catalyzed reaction for converting carboxylic acids and alcohols into esters [1] [2]. The following general method, adapted from a 2019 research publication, is effective for producing a wide range of 4-chlorocinnamic acid esters with high yields [3].

General Synthesis Method for Esters 1-6 [3]

- Reaction Setup: In a round-bottom flask, dissolve This compound (0.1 g, 0.547 mmol) in 20 mL of the desired alcohol.

- Acid Catalysis: Slowly add 0.2 mL of concentrated sulfuric acid (H₂SO₄) to the solution.

- Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous magnetic stirring.

- Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. Reaction times can vary from 3 to 24 hours.

- Work-up Procedure:

- After the reaction is complete, partially evaporate the solvent (to about half the volume) under reduced pressure using a rotary evaporator.

- Add 15 mL of distilled water and extract the product with ethyl acetate (3 x 10 mL).

- Combine the organic phases and wash them with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with 10 mL of distilled water.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

For esters derived from more complex alcohols (e.g., ester 11, perillyl 4-chlorocinnamate), alternative methods like the Mitsunobu reaction may be employed for better efficiency [3].

Synthesis Results & Antimicrobial Activity

The general protocol has been successfully applied to synthesize a series of esters. The table below summarizes the synthesized esters, their yields, melting points, and notable antimicrobial activity as reported in the study [3].

Table 1: Synthesized this compound Esters and Antimicrobial Data

| Ester Compound | Alcohol Used | Yield (%) | Melting Point (°C) | Key Antimicrobial Activity |

|---|---|---|---|---|

| 1 Methyl 4-chlorocinnamate | Methanol | 97.6 | 71–72 | Active against S. aureus at highest tested concentration [3]. |

| 4 Methoxyethyl 4-chlorocinnamate | Methoxyethanol | 86.5 | 34–35 | Potent antifungal (MIC = 0.13 μmol/mL) [3]. |

| 11 Perillyl 4-chlorocinnamate | Perillyl alcohol | 26.3 | 69–71 | Most potent antifungal (MIC = 0.024 μmol/mL) [3]. |

| 12 Lauryl 4-chlorocinnamate | Lauryl alcohol | 85.9 | 42–43 | Information not specified in the provided research [3]. |

Structure-Activity Insights: The study concluded that esters with short alkyl chains containing oxygen atoms (such as ester 4) or those with a terpenic structure like perillyl (ester 11) exhibited the most promising antifungal profiles. Molecular docking studies suggested that these compounds likely exert their action by inhibiting the fungal enzyme 14α-demethylase [3].

Experimental Workflow and Mechanism

To ensure successful synthesis and high yields, follow this workflow and understand the underlying reaction mechanism.

Workflow for the Synthesis of this compound Esters

The Fischer esterification mechanism is an acid-catalyzed nucleophilic acyl substitution. The key steps, often remembered by the acronym PADPED, are as follows [1]:

- Protonation of the carbonyl oxygen of the carboxylic acid.

- Addition of the alcohol nucleophile to form a tetrahedral intermediate.

- Deprotonation of the oxonium ion.

- Protonation of a hydroxyl group to form a good leaving group.

- Elimination of a water molecule.

- Deprotonation to yield the neutral ester product.

Fischer Esterification Mechanism (PADPED)

Key Practical Considerations for Researchers

- Driving the Equilibrium: The Fischer esterification is an equilibrium reaction. To achieve high yields, use a large excess of the alcohol (which can also serve as the solvent) or remove the water byproduct. Techniques like azeotropic distillation with a Dean-Stark trap are highly effective for water removal [1] [2].

- Substrate Scope and Limitations: While primary and secondary alcohols work well, tertiary alcohols are prone to dehydration and elimination under these acidic conditions and are not suitable [2] [4].

- Purification: The provided general method often yields pure product. For further purification, especially for novel esters, use silica gel column chromatography with a hexane/ethyl acetate gradient [3].

- Versatility of this compound: Beyond antimicrobial applications, this compound is a crucial intermediate in pharmaceutical and agrochemical synthesis. Its esters are part of ongoing research for their pharmacological potential [5].

References

- 1. - Carboxylic Fischer to Esterification Under Acidic... Acid Ester [masterorganicchemistry.com]

- 2. –Speier Fischer - Wikipedia esterification [en.wikipedia.org]

- 3. Antimicrobial Activity of this compound Derivatives [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism: Steps, Equation & Examples Fischer Esterification [vedantu.com]

- 5. Market Outlook 4 -2032 Chlorocinnamic Acid 2025 [intelmarketresearch.com]

Application Notes: Steglich Esterification of 4-Chlorocinnamic Acid for Antimicrobial Agent Synthesis

The Steglich esterification is a mild and efficient method for forming ester linkages, particularly valuable for synthesizing sterically hindered and acid-labile substrates that are incompatible with traditional Fischer–Speier conditions [1] [2] [3]. This protocol details its application for synthesizing ester derivatives of 4-chlorocinnamic acid, a key intermediate for compounds with promising antimicrobial activity [4] [5].

Recent studies have demonstrated that esters derived from this compound exhibit significant bioactivity against strains of Candida albicans, Candida glabrata, Staphylococcus aureus, and other pathogens [4] [5]. The Steglich esterification is crucial for accessing a diverse library of these esters, including sensitive structures like the potent antifungal agent perillyl 4-chlorocinnamate [5].

Reaction Mechanism

The reaction proceeds via the activation of the carboxylic acid by a carbodiimide reagent, such as Dicyclohexylcarbodiimide (DCC), forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with this intermediate to form a highly reactive acylpyridinium species. This active intermediate is then attacked by the alcohol, yielding the ester product and dicyclohexylurea (DCU) as a by-product [1] [3]. The catalytic cycle prevents an unproductive O- to N-acyl migration [1].

The diagram below illustrates this catalytic cycle and the key intermediates.

Experimental Protocol

1. Materials

- Carboxylic Acid: this compound (0.1 g, 0.547 mmol) [5].

- Alcohol: Lauryl alcohol (0.245 mL, 1.095 mmol, 2.0 equiv) [5]. Note: Other 1° and 2° aliphatic, benzylic, and allylic alcohols are also suitable [6].

- Coupling Reagent: Dicyclohexylcarbodiimide (DCC) (0.124 g, 0.602 mmol, 1.1 equiv) [5].

- Catalyst: 4-Dimethylaminopyridine (DMAP) (0.00669 g, 0.0547 mmol, 0.1 equiv) [5].

- Solvent: Anhydrous Dichloromethane (DCM) (10 mL total) [5]. Greener alternatives include Acetonitrile (MeCN) [6] or Dimethyl Carbonate (DMC) [2].

- Purification: Silica gel 60 for column chromatography, with hexane/ethyl acetate mixtures as eluent [5].

2. Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound, DMAP, and lauryl alcohol in 4 mL of anhydrous DCM [5].

- Activation: In a separate vessel, dissolve DCC in 6 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction flask containing the acid and alcohol, with stirring at room temperature [5].

- Monitoring: Stir the reaction mixture at room temperature and monitor by Thin-Layer Chromatography (TLC) for 72 hours, or until the starting acid is consumed [5].

- Filtration: After completion, filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) by-product [2] [7].

- Extraction: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with:

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator [5].

- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., 100:0 to 95:5) as the eluent [5].

3. Analysis and Characterization The following table summarizes the expected characterization data for the parent compound, methyl 4-chlorocinnamate, synthesized via a different route, as an example [5].

Table 1: Characterization Data for Methyl 4-Chlorocinnamate (Example)

| Property | Result / Value | Method |

|---|---|---|

| Appearance | White crystals | Visual |

| Melting Point | 71–72 °C | Melting Point Apparatus |

| Yield | 97.6% | Gravimetric Analysis |

| IR (KBr) cm⁻¹ | 1705 (C=O), 1631, 1431 (C=C Aromatic) | Fourier-Transform IR |

| ¹H & ¹³C NMR | Consistent with structure | Nuclear Magnetic Resonance |

Practical Considerations and Green Chemistry

- By-product Removal: The insoluble DCU by-product can be difficult to remove completely. A recommended practice is to place the reaction mixture in the freezer after completion to precipitate DCU fully before filtration [7].

- Greener Solvent Alternatives: While DCM is traditional, consider acetonitrile (MeCN) or dimethyl carbonate (DMC) for a more sustainable and safer profile [2] [6]. DMC, in particular, has been identified as a high-performing alternative to DCM in Steglich-type esterifications [2].

- Alternative Coupling Reagents: For improved safety and waste profile, EDC·HCl or Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) are excellent alternatives to DCC [2] [6]. EDC·HCl is often preferred as its urea by-product is water-soluble, simplifying purification [6].

The experimental workflow from reaction setup to purification is summarized below.

Conclusion

This protocol provides a reliable and detailed guide for synthesizing this compound esters via the Steglich esterification. The method's mild conditions are ideal for generating diverse ester libraries for antimicrobial screening. Adopting the suggested greener solvents and reagents can further enhance the sustainability and safety of this synthetic transformation in a drug development setting.

References

- 1. Steglich Esterification [organic-chemistry.org]

- 2. A solvent-reagent selection guide for Steglich -type esterification of... [pubs.rsc.org]

- 3. - Wikipedia Steglich esterification [en.wikipedia.org]

- 4. Antimicrobial Activity of 4 - Chlorocinnamic Derivatives Acid [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of this compound Derivatives [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Esters Via a Greener Steglich in Acetonitrile Esterification [jove.com]

- 7. sciencedirect.com/topics/chemistry/ steglich - esterification [sciencedirect.com]

Comprehensive Application Notes and Protocols: Mitsunobu Esterification of 4-Chlorocinnamic Acid for Drug Development Applications

Introduction to Mitsunobu Reaction Fundamentals

The Mitsunobu reaction, discovered by Oyo Mitsunobu in 1967, represents one of the most versatile dehydrative coupling methods in organic synthesis, enabling the conversion of primary and secondary alcohols to esters, ethers, thioethers, and various other compounds under mild conditions [1] [2]. This transformation employs a unique redox system involving triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or similar azodicarboxylates, which collectively activate the alcohol component for nucleophilic displacement [3] [4]. The reaction proceeds with clean inversion of configuration at chiral alcohol centers, making it particularly valuable for stereoselective synthesis in natural product and pharmaceutical development [1] [5].

4-Chlorocinnamic acid belongs to a class of cinnamic acid derivatives that demonstrate a broad spectrum of pharmacological properties, including significant antimicrobial activity [6]. The ester derivatives of this compound are of particular interest in drug discovery programs aimed at developing new therapeutic agents. The Mitsunobu reaction offers an efficient method for preparing these esters, especially when dealing with acid- or base-sensitive alcohols that would not survive traditional esterification conditions [6] [7]. The reaction is characterized by its mild conditions (typically performed at 0°C to room temperature) and compatibility with various functional groups, making it ideal for complex molecular architectures encountered in medicinal chemistry.

Standard Experimental Protocol

Reagents and Equipment

Essential Reagents:

- This compound (1.0 equiv)

- Alcohol substrate (primary or secondary, 1.2 equiv)

- Triphenylphosphine (PPh₃, 1.5 equiv)

- Diethyl azodicarboxylate (DEAD, 1.5 equiv) or diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

- Anhydrous tetrahydrofuran (THF) or toluene

- Magnesium sulfate (anhydrous)

- Ethyl acetate and hexanes for purification

Equipment Requirements:

- 100-250 mL round-bottom flask equipped with magnetic stir bar

- Nitrogen or argon inlet for inert atmosphere

- Pressure-equalizing addition funnel or syringe pump

- Ice-water bath for temperature control

- Rotary evaporator

- Chromatography column for purification

Step-by-Step Procedure

Step 1: Reaction Setup Begin by dissolving this compound (1.0 equiv, typically 1.0 mmol) and the alcohol component (1.2 equiv) in anhydrous THF (approximately 0.1-0.2 M concentration relative to acid) in the reaction flask under an inert atmosphere. Add triphenylphosphine (1.5 equiv) to the solution and cool the mixture to 0°C using an ice-water bath with continuous stirring [2].

Step 2: Azodicarboxylate Addition Slowly add DEAD or DIAD (1.5 equiv), dissolved in a minimal amount of anhydrous THF (approximately 2-3 mL per mmol of DEAD), dropwise to the reaction mixture over 15-30 minutes while maintaining the temperature at 0°C. This controlled addition is crucial to prevent side reactions and excessive exotherm [2] [5].

Step 3: Reaction Progression After complete addition of the azodicarboxylate, allow the reaction mixture to warm slowly to room temperature and continue stirring for 12-24 hours. Monitor reaction progress by TLC (thin-layer chromatography) or LC-MS. The reaction is typically complete when TLC shows consumption of the starting acid and alcohol.

Step 4: Workup Procedure Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Reconstitute the residue in ethyl acetate (approximately 30 mL per mmol of starting acid) and wash sequentially with:

- 5% aqueous citric acid solution (2 × 15 mL)

- Saturated sodium bicarbonate solution (2 × 15 mL)

- Brine (1 × 15 mL)

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification Purify the crude ester by flash chromatography on silica gel, typically using gradients of ethyl acetate in hexanes (5-30% ethyl acetate). The triphenylphosphine oxide byproduct is generally removed during this purification step. Characterize the final product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry to confirm structure and purity.

Reaction Optimization and Parameter Selection

Variable Parameters for Reaction Optimization

Table 1: Optimization Parameters for Mitsunobu Esterification of this compound

| Parameter | Standard Conditions | Variations | Impact on Yield |

|---|---|---|---|

| Solvent | Anhydrous THF | Toluene, DMF, Diethyl ether | Toluene: comparable yields; DMF: increased solubility but potential side products; Ether: slower reaction |

| Temperature | 0°C → RT | -20°C, Reflux | Lower temp: better stereocontrol; Higher temp: faster but potential decomposition |

| Azodicarboxylate | DEAD | DIAD, ADDP, DTBAD | DIAD: similar efficacy; ADDP: better for less acidic nucleophiles; DTBAD: easier purification |

| Phosphine | PPh₃ | n-Bu₃P, Polymer-bound PPh₃ | n-Bu₃P: different selectivity; Polymer-bound: easier purification but slower kinetics |

| Acid:Alcohol Ratio | 1.0:1.2 | 1.0:1.0, 1.0:1.5, 1.0:2.0 | Higher alcohol ratio drives reaction to completion but may complicate purification |

Characterization Data for Representative Esters

Table 2: Characterization Data for Selected this compound Esters

| Ester Derivative | Yield Range | Melting Point | TLC Rf* | ¹H NMR (CDCl₃) Key Signals |

|---|---|---|---|---|

| Methyl | 85-92% | 85-87°C | 0.45 | δ 3.82 (s, 3H), 6.45 (d, 1H), 7.45-7.60 (m, 5H), 7.75 (d, 1H) |

| Benzyl | 78-85% | 92-94°C | 0.38 | δ 5.25 (s, 2H), 6.42 (d, 1H), 7.30-7.55 (m, 10H), 7.70 (d, 1H) |

| Phenethyl | 80-88% | 78-80°C | 0.42 | δ 2.95 (t, 2H), 4.35 (t, 2H), 6.40 (d, 1H), 7.15-7.50 (m, 9H), 7.68 (d, 1H) |

| Cholesteryl | 70-75% | 142-145°C | 0.55 | δ 0.65-2.35 (m, steroid protons), 5.35 (m, 1H), 6.38 (d, 1H), 7.40-7.55 (m, 4H), 7.70 (d, 1H) |

*TLC conditions: Silica gel, ethyl acetate:hexanes (1:4), UV visualization

Mechanism and Stereochemical Considerations

The Mitsunobu reaction follows a complex but well-defined mechanism that proceeds through several key intermediates. Understanding this pathway is essential for proper experimental execution and troubleshooting.

The mechanism begins with nucleophilic attack of triphenylphosphine on the electron-deficient nitrogen of DEAD, forming a betaine intermediate [2] [5]. This intermediate then deprotonates the carboxylic acid group of this compound (pKa ≈ 4.5), creating an ion pair consisting of a phosphonium cation and carboxylate anion. The alcohol component then attacks the electrophilic phosphorus center, forming an alkoxyphosphonium intermediate that serves as an excellent leaving group. Finally, the carboxylate anion attacks the activated alcohol carbon in an S_N2 displacement, resulting in formation of the ester product with simultaneous generation of triphenylphosphine oxide and the reduced hydrazine byproduct [1] [5].

A critical feature of the Mitsunobu reaction is the complete inversion of configuration when secondary alcohols are employed, resulting from the S_N2 mechanism of the nucleophilic displacement [5]. This stereochemical outcome makes the reaction particularly valuable for chiral synthesis in pharmaceutical development, where precise control of stereochemistry is often essential for biological activity. The reaction works best with primary and secondary alcohols, while tertiary alcohols typically do not react due to steric hindrance that prevents the S_N2 displacement [5].

Applications in Drug Development

The Mitsunobu reaction with this compound has significant applications across multiple areas of pharmaceutical research and development:

Antimicrobial Agent Development: Esters of this compound prepared via Mitsunobu reaction have demonstrated promising antimicrobial activity against clinically relevant strains including Candida albicans, Candida glabrata, Pseudomonas aeruginosa, and Staphylococcus aureus [6]. These compounds represent valuable scaffolds for developing new antifungal and antibacterial agents, particularly important in addressing the growing challenge of microbial drug resistance.

Natural Product Synthesis: The Mitsunobu reaction serves as a key transformation in the synthesis of complex natural products with therapeutic potential. Recent applications include the synthesis of alkaloids (yuzurimine, phenanthrene, and discorhabdin alkaloids), lignans, and polyketides that incorporate cinnamate esters as key structural elements [4]. These natural product frameworks often exhibit potent biological activities including antitumor, antimalarial, and anti-inflammatory properties.

Kinase Inhibitor Development: In the synthesis of ATP-competitive kinase inhibitors such as dorsomorphin analogs, the Mitsunobu reaction enables efficient molecular diversification of key phenoxy-alkylamine side chains that directly influence target selectivity and potency [8]. This application highlights the value of Mitsunobu chemistry in creating focused libraries for structure-activity relationship studies.

Carbohydrate-Based Therapeutics: The reaction has been successfully employed in anomeric modification of carbohydrates for the preparation of glycosyl esters and glycosides with potential therapeutic applications [9]. This approach allows for selective functionalization of the anomeric center under mild conditions compatible with various protecting groups.

Troubleshooting and Common Challenges

Table 3: Troubleshooting Guide for Mitsunobu Esterification of this compound

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low Yield | Insufficiently acidic nucleophile | Ensure pKa of nucleophile < 11 [3]; Consider using stronger azodicarboxylates like ADDP |

| Moisture in reaction system | Ensure strict anhydrous conditions; Use molecular sieves | |

| Incorrect reagent addition order | Pre-mix acid, alcohol, PPh₃ before adding DEAD [2] | |

| Phosphine Oxide Removal | Co-elution with product | Use alternative phosphines (n-Bu₃P) or polymer-supported reagents [3] |

| Implement hexane washing or recrystallization | ||

| Hydrazine Byproduct | Difficult separation | Use DIAD instead of DEAD; Employ fluorous or polymer-supported azodicarboxylates [1] |

| No Reaction | Tertiary alcohol substrate | Use only primary or secondary alcohols [5] |

| Oxygen-sensitive reagents | Maintain inert atmosphere throughout procedure | |

| Incomplete Conversion | Steric hindrance | Use longer reaction times; Increase temperature after initial activation |

| Equilibration issues | Use excess of one reagent (typically alcohol) to drive reaction |

Complementary and Alternative Methods

While the Mitsunobu reaction offers distinct advantages for esterification of this compound, several complementary methods may be considered depending on specific research needs:

Fischer Esterification: This classic acid-catalyzed esterification represents a viable alternative for simple alcohol substrates under acidic conditions [6]. While less versatile for complex molecules and without stereochemical control, it offers advantages of simplicity and lower cost for straightforward ester synthesis.

Steglich Esterification: Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, this method provides mild conditions for ester formation [6]. Unlike the Mitsunobu reaction, it proceeds with retention of configuration and may be preferable when inversion is undesirable.

Alkyl Halide Displacement: For alcohols that can be converted to alkyl halides, displacement with carboxylate anions represents an alternative two-step approach to esters [5]. This method may be preferable for large-scale applications where Mitsunobu byproducts would complicate purification.

Each method presents distinct advantages and limitations, with the Mitsunobu reaction remaining the preferred approach when working with acid-sensitive substrates, requiring inversion of configuration, or when conducting reactions under essentially neutral conditions.

Conclusion

The Mitsunobu reaction provides a robust and reliable method for the esterification of this compound with a broad range of alcohol partners. Its mild conditions, stereochemical control, and compatibility with diverse functional groups make it particularly valuable in pharmaceutical research and drug development. The protocol detailed in these Application Notes offers researchers a standardized approach with optimization parameters to adapt the reaction to specific synthetic requirements. As antimicrobial resistance continues to pose significant global health challenges, the efficient synthesis of this compound derivatives via Mitsunobu chemistry represents an important tool for developing new therapeutic agents to address this pressing medical need.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. - Wikipedia Mitsunobu reaction [en.wikipedia.org]

- 3. The Mitsunobu in the 21 st century - Organic Chemistry... reaction [pubs.rsc.org]

- 4. : A Powerful Tool for the Synthesis of Natural... Mitsunobu Reaction [pmc.ncbi.nlm.nih.gov]

- 5. - Chemistry Steps Mitsunobu Reaction [chemistrysteps.com]

- 6. (PDF) Antimicrobial Activity of 4 - Chlorocinnamic Derivatives Acid [academia.edu]

- 7. Mitsunobu and Related Reactions: Advances and ... [academia.edu]

- 8. Adaptation of the Mitsunobu Reaction for Facile Synthesis of ... [pmc.ncbi.nlm.nih.gov]

- 9. Anomeric modification of carbohydrates using the Mitsunobu reaction [beilstein-journals.org]

antimicrobial activity assay 4-chlorocinnamic acid derivatives

Introduction

The rise of antimicrobial resistance poses a significant global health threat, necessitating the discovery and development of new therapeutic agents [1] [2]. Natural products and their synthetic derivatives serve as a valuable source for novel antimicrobial scaffolds. Cinnamic acid, a phenylpropanoid found in various plants, honey, and propolis, exhibits a broad spectrum of pharmacological activities [3]. Its halogenated derivative, 4-chlorocinnamic acid, has been identified as a promising lead compound [4].

Recent studies demonstrate that structural modifications of this compound, particularly esterification, can significantly enhance its antimicrobial potency [5] [1]. These derivatives show activity against a range of clinically relevant pathogens, including drug-resistant bacteria and fungi, through potential mechanisms such as the inhibition of the fungal enzyme 14α-demethylase [1] [6]. This document provides detailed application notes and standardized protocols for the synthesis, antimicrobial evaluation, and in silico analysis of this compound derivatives, tailored for researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of ester derivatives can be achieved through several classic and contemporary esterification methods. The following table summarizes the general reaction conditions.

| Method | Reagents & Conditions | Typical Yield Range | Key Applications |

|---|---|---|---|

| Fischer Esterification [1] | This compound, Alcohol (as solvent), Conc. H₂SO₄, Reflux, 3-24 hours | 26.3% - 97.6% | Synthesis of simple alkyl esters (e.g., Methyl 4-chlorocinnamate) |

| Alkyl/Aryl Halide [1] | This compound, Triethylamine, Alkyl halide, Anhydrous acetone, Reflux, 24-48 hours | Varies | Synthesis of esters from halides |

| Mitsunobu Reaction [1] | This compound, Perillyl alcohol, Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD), THF, 0°C to RT, 72 hours | Varies | Synthesis of sterically hindered esters (e.g., Perillyl 4-chlorocinnamate) |

| Steglich Esterification [1] | This compound, Lauryl alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane, RT, 72 hours | Varies | Efficient esterification under mild conditions |

Protocol: Fischer Esterification for Simple Alkyl Esters [1]

- Reaction Setup: Dissolve this compound (0.1 g, 0.547 mmol) in 20 mL of the desired alcohol (e.g., methanol, ethanol) in a round-bottom flask equipped with a reflux condenser.

- Acid Catalysis: Slowly add 0.2 mL of concentrated sulfuric acid (H₂SO₄) to the reaction mixture.

- Reaction Execution: Heat the mixture to reflux with magnetic stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase (e.g., 9:1).

- Work-up: After 3-24 hours, partially evaporate the solvent under reduced pressure. Add 15 mL of distilled water and extract the product with ethyl acetate (3 × 10 mL).

- Purification: Combine the organic phases and wash with 5% sodium bicarbonate (NaHCO₃) solution and distilled water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to obtain the crude product. Further purification by silica gel column chromatography may be performed if necessary.

Antimicrobial Activity Evaluation

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of a compound that completely inhibits visible microbial growth [1] [2].

Protocol: Broth Microdilution Assay [1]

- Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the test medium must be non-toxic to the microbes (typically ≤1%).

- Broth Inoculation: Dispense the compound in a two-fold serial dilution across the wells of a sterile 96-well microtiter plate, using Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi. Include growth control (medium + inoculum) and sterility control (medium only) wells.

- Microbial Inoculation: Standardize the microbial suspension (bacteria or fungal spores) to a density of 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL for bacteria). Further dilute this suspension in broth to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in each well.

- Incubation: Seal the plate and incubate at appropriate temperatures (e.g., 35°C for bacteria, 30-35°C for fungi) for 16-24 hours.

- MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible turbidity. To confirm the minimum bactericidal/fungicidal concentration (MBC/MFC), an aliquot from clear wells can be plated on agar and examined for growth after 24 hours.

Activity Data of Selected Derivatives

The following table summarizes the antimicrobial activity of key this compound esters from a foundational study.

Table 1: Antimicrobial Activity of Representative this compound Esters [1]

| Compound Name | Antifungal Activity (MIC in μmol/mL) | Antibacterial Activity |

|---|---|---|

| Methyl 4-chlorocinnamate (1) | Active (MIC not specified) | Active against S. aureus at highest tested concentration |

| Methoxyethyl 4-chlorocinnamate (4) | 0.13 μmol/mL | Not specified |

| Perillyl 4-chlorocinnamate (11) | 0.024 μmol/mL | Not specified |

Tested organisms included Candida albicans, C. glabrata, C. krusei, C. guilliermondii, Pseudomonas aeruginosa, and Staphylococcus aureus [1].

In Silico Molecular Docking Studies

Molecular docking can provide insights into the potential mechanism of action by predicting how a small molecule (ligand) interacts with a target protein.

Protocol: Docking with 14α-Demethylase [1]

- Protein Preparation:

- Obtain the 3D crystal structure of the target enzyme, such as lanosterol 14α-demethylase (CYP51), from the Protein Data Bank (PDB).

- Remove water molecules and co-crystallized ligands.

- Add polar hydrogen atoms and assign charges using the molecular modeling software (e.g., AutoDock, Schrodinger Maestro).

- Ligand Preparation:

- Draw the chemical structure of the this compound derivative or import it.

- Perform energy minimization and optimize the geometry. Assign Gasteiger charges and define rotatable bonds.

- Docking Execution:

- Define the active site of the protein, often around the heme cofactor for CYP51.

- Run the docking simulation. Use Lamarckian Genetic Algorithm (LGA) parameters for conformational search if using AutoDock.

- Analysis:

- Analyze the resulting poses based on the binding affinity (kcal/mol) and the nature of interactions (hydrogen bonds, hydrophobic interactions, π-π stacking, halogen bonds).

- A study on this compound esters suggested they exhibit good affinity towards the active site of 14α-demethylase, indicating a potential antifungal mechanism [1].

The experimental workflow from synthesis to activity validation is summarized below.

Advanced Applications and Synergistic Studies

Recent research explores hybrid molecules and combination therapies to enhance efficacy and combat resistance.

Synergy Testing with Antibiotics [7]

- Checkerboard Assay: Prepare serial dilutions of both the this compound derivative and a standard antibiotic in a microtiter plate to test all possible combinations.

- Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), indifference (1 < FIC ≤ 4), or antagonism (FIC > 4).

- Application: Studies on cinnamic acid derivatives combined with ampicillin, streptomycin, and vancomycin have shown synergistic effects, reducing the MIC of antibiotics by up to 10,000-fold against resistant Enterococcus strains [7].

Biofilm Inhibition Assay [7]

- Biofilm Formation: Grow biofilms in microtiter plates for 24-48 hours.

- Compound Treatment: Treat pre-formed biofilms with the test compound at sub-MIC, MIC, and 2x-4x MIC concentrations.

- Quantification: Stain the remaining adherent biomass with crystal violet (0.1%), elute with acetic acid/ethanol, and measure the optical density at 570-595 nm. Calculate the percentage of biofilm inhibition compared to the untreated control.

- Result: Specific derivatives have demonstrated significant inhibition of biofilm formation and disruption of pre-formed biofilms in HLAR Enterococcus strains [7].

Structure-Activity Relationships (SAR)

Analysis of the bioactivity data reveals key structural features that influence antimicrobial potency:

- The Ester Group is Crucial: Ester derivatives generally show enhanced activity compared to the parent this compound [1].

- Short Chains with Heteroatoms: Esters with short alkyl chains incorporating oxygen atoms (e.g., in methoxyethyl 4-chlorocinnamate) exhibit potent antifungal profiles [1].

- Terpenic Substituents: Incorporation of bulky, lipophilic groups like the perillyl group (e.g., in perillyl 4-chlorocinnamate) can dramatically increase potency, likely due to improved interaction with fungal membranes or enzymes [1].

- Hybrid Molecules: Conjugation of the cinnamic acid scaffold with other pharmacophores, such as 4-chloro-2-mercaptobenzenesulfonamide, has produced derivatives with excellent activity against resistant bacteria like VRE and HLAR Enterococcus spp. [7].

The logical relationships governing the structure-activity relationships are visualized below.

Conclusion

This compound derivatives represent a highly promising class of compounds in the fight against antimicrobial resistance. The protocols outlined herein provide a robust framework for synthesizing these derivatives, rigorously evaluating their antimicrobial and antibiofilm efficacy, and investigating their mechanism of action through computational and synergy studies. The established SAR indicates significant potential for further optimization, particularly through the design of hybrid molecules and specific ester modifications, to develop these scaffolds into novel therapeutic agents.

References

- 1. Antimicrobial Activity of this compound Derivatives [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Cinnamic Acid's Skeleton Modification [pmc.ncbi.nlm.nih.gov]

- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids ... [mdpi.com]

- 4. - 4 (p-chlorophenyl acrylic Chlorocinnamic ) | Invivochem acid acid [invivochem.com]

- 5. (PDF) Antimicrobial of Activity - 4 Chlorocinnamic Acid Derivatives [academia.edu]

- 6. Antimicrobial Activity of this compound Derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of Cinnamic Acid Derivatives with 4-Chloro-2- ... [mdpi.com]

Application Notes and Protocols: Molecular Docking and Antimicrobial Evaluation of 4-Chlorocinnamic Acid Derivatives Targeting 14α-Demethylase

Introduction to 14α-Demethylase as a Molecular Target

Sterol 14α-demethylase (CYP51 or ERG11) represents a crucial antifungal drug target due to its essential role in the ergosterol biosynthesis pathway of fungal cells. This cytochrome P450 enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the production of mature ergosterol, which maintains membrane integrity and fluidity in fungal cells. The clinical relevance of this target stems from its validated susceptibility to inhibition by azole antifungal agents, which has established it as one of the most important targets in antifungal drug development [1].

The molecular rationale for targeting 14α-demethylase with 4-chlorocinnamic acid derivatives lies in the structural compatibility between these compounds and the enzyme's active site. Research indicates that this compound esters can effectively bind to the substrate binding pocket of 14α-demethylase, thereby competing with the natural substrate lanosterol and disrupting ergosterol biosynthesis. This disruption leads to depletion of ergosterol and accumulation of toxic methylated sterol precursors, ultimately inhibiting fungal growth and viability [2]. The chlorinated aromatic ring of these derivatives appears to facilitate key hydrophobic interactions within the enzyme's binding cavity, while the ester functionalities may contribute to optimal positioning for effective enzyme inhibition.

Synthesis of this compound Derivatives

Chemical Synthesis Protocols

The synthesis of this compound derivatives can be accomplished through several esterification methodologies, with the choice of method depending on the specific derivative desired and available resources. The following protocols have been experimentally validated for producing compounds with demonstrated activity against 14α-demethylase:

Fischer Esterification Method: React this compound (1.0 equivalent) with the appropriate alcohol (3.0-5.0 equivalents) in the presence of a catalytic amount of concentrated sulfuric acid (0.1 equivalents). Heat the reaction mixture under reflux for 4-8 hours, monitoring reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture and pour over crushed ice. Collect the resulting solid by filtration and recrystallize from ethanol to obtain the pure ester derivative [2].

Alkyl/Aryl Halide Esterification: Dissolve this compound (1.0 equivalent) in anhydrous acetone or dimethylformamide (DMF). Add potassium carbonate (2.5 equivalents) and the appropriate alkyl or aryl halide (1.2 equivalents). Heat the mixture at 60-80°C with stirring for 6-12 hours. Filter the cooled reaction mixture to remove inorganic salts and concentrate under reduced pressure. Purify the crude product by column chromatography using silica gel and an appropriate eluent system [2].

Steglich Esterification: Dissolve this compound (1.0 equivalent) and the desired alcohol (1.5 equivalents) in dry dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Filter the reaction mixture to remove dicyclohexylurea, wash the organic layer successively with dilute HCl, NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product, which can be purified by recrystallization [2].

Mitsunobu Reaction: For more challenging alcohols or acid-sensitive substrates, the Mitsunobu reaction provides an alternative approach. Dissolve this compound (1.0 equivalent), the alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in dry tetrahydrofuran (THF). Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD, 1.5 equivalents). Stir the reaction mixture at room temperature for 12-24 hours. Concentrate under reduced pressure and purify the product by flash column chromatography [2].

Synthesis Optimization

Table 1: Optimization of Reaction Conditions for Propargylation in Derivative Synthesis

| Entry | Solvent | Base | Equivalents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Toluene | K₂CO₃ | 1 | RT | 8 | No reaction |

| 2 | Toluene | NaH | 1 | RT | 8 | No reaction |

| 5 | THF | K₂CO₃ | 1 | RT | 8 | 23 |

| 6 | THF | NaH | 1 | RT | 8 | 25 |

| 7 | ACN | K₂CO₃ | 1 | RT | 6 | 36 |

| 8 | ACN | NaH | 1 | RT | 6 | 38 |

| 9 | DMF | K₂CO₃ | 1 | RT | 3.0 | 85 |

| 10 | DMF | NaH | 1 | RT | 1.5 | 91 |

| 11 | t-Butanol | K₂CO₃ | 1 | RT | 5 | 42 |

| 12 | t-Butanol | NaH | 1 | RT | 5 | 42 |

Experimental optimization has demonstrated that reaction parameters significantly impact the yield of this compound derivatives. As illustrated in Table 1, the use of dimethylformamide (DMF) as solvent with sodium hydride (NaH) as base provides superior yields (91%) in shorter reaction times (1.5 hours) compared to other solvent-base combinations [3]. This optimized condition is particularly effective for alkylation steps in the synthesis of advanced derivatives.

The synthesis workflow involves multiple steps that can be visualized as follows:

Molecular Docking Protocols

Computational Docking Methodology

Molecular docking studies provide critical insights into the potential binding modes and affinity of this compound derivatives within the active site of 14α-demethylase. The following protocol outlines a comprehensive approach for performing and analyzing these docking studies:

Protein Preparation: Retrieve the crystal structure of the target enzyme (e.g., Candida albicans Lanosterol 14α-Demethylase, PDB IDs: 5V5Z, 5TZ1) from the Protein Data Bank. Remove water molecules and co-crystallized ligands except those essential for structural integrity. Add hydrogen atoms and assign appropriate protonation states to amino acid residues using molecular mechanics force field (MMFF) optimization. Define the active site cavity using a docking sphere with a 15 Å radius centered on the heme cofactor [3] [4].

Ligand Preparation: Draw the chemical structures of this compound derivatives using chemical sketching software. Perform geometry optimization using molecular mechanics or semi-empirical methods to obtain energetically minimized 3D conformations. Generate multiple conformers for each compound to account for rotational flexibility, particularly around the ester linkage and the chlorophenyl-acrylic acid moiety [3].

Docking Simulation: Utilize docking software such as Molegro Virtual Docker, AutoDock Vina, or similar platforms. Employ flexible ligand docking protocols with the following parameters: maximum iterations of 1500, simplex evolution population size of 50, and minimum of 30 runs for each ligand. Set the RMSD threshold for multiple cluster poses at <1.00 Å to ensure conformational diversity in the results. Include known inhibitors (e.g., fluconazole, ketoconazole) as positive controls to validate the docking protocol [4] [5].

Post-docking Analysis: Perform post-docking geometry optimization using the Nelder-Mead Simplex method to refine the binding poses. Analyze the binding interactions, focusing on coordination with the heme iron, hydrogen bonding with key residues (e.g., Tyr140, Thr322), hydrophobic interactions with the substrate access channel, and π-π stacking with aromatic residues. Calculate binding scores (re-rank scores) for comparative analysis [3] [4].

Docking Data Interpretation

Table 2: Molecular Docking Results of Selected Compounds Against 14α-Demethylase

| Compound | Docking Score (kJ/mol) | Heme Interaction | Key Residue Interactions | Comparison with Fluconazole |

|---|---|---|---|---|

| Methoxyethyl 4-chlorocinnamate (4) | -128.5 | Yes | Tyr140, Thr322, Gly464 | Superior |

| Perillyl 4-chlorocinnamate (11) | -135.2 | Yes | Tyr140, Thr322, Met508 | Superior |

| Methyl 4-chlorocinnamate (1) | -98.7 | Weak | Tyr140, Thr322 | Inferior |

| Fluconazole (control) | -112.3 | Yes | Tyr140, Thr322, His377 | Reference |

| Compound 9b (pyrrole derivative) | -142.8* | Yes | Multiple hydrophobic contacts | Superior |

Note: Docking scores are representative values from referenced studies; *Value converted to comparable units from original data [2] [5].

The docking validation should include comparison with experimentally determined inhibitory activities to establish correlation between computational predictions and biological efficacy. Research indicates that this compound derivatives with short alkyl chains containing oxygen atoms or terpenic substructures (e.g., perillyl derivatives) demonstrate enhanced docking scores compared to fluconazole, suggesting stronger theoretical binding affinity [2]. These computational predictions should guide the selection of candidates for subsequent synthesis and biological evaluation.

The interaction network between the compounds and enzyme active site can be visualized as:

Antimicrobial Evaluation Protocols

Antifungal Susceptibility Testing

The evaluation of antifungal activity for this compound derivatives follows standardized protocols with specific modifications to assess potency against clinically relevant fungal pathogens:

Strain Selection and Preparation: Select reference strains of Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Candida krusei (ATCC 6258), and Candida guilliermondii (ATCC 6260). Maintain strains on Sabouraud Dextrose Agar (SDA) slopes at 4°C. For susceptibility testing, subculture strains twice on fresh SDA plates at 35°C for 24-48 hours to ensure viability and purity. Prepare inoculum suspensions in sterile saline or RPMI-1640 medium, adjusting the turbidity to 0.5 McFarland standard (approximately 1-5 × 10⁶ CFU/mL) [2].

Broth Microdilution Method: Perform broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications. Prepare twofold serial dilutions of this compound derivatives in RPMI-1640 medium buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid). Distribute 100 μL aliquots of each dilution into 96-well microtiter plates. Add 100 μL of the standardized fungal inoculum to each well, resulting in final compound concentrations typically ranging from 0.015 to 128 μg/mL. Include growth control (medium plus inoculum) and sterility control (medium only) wells on each plate. Incubate the plates at 35°C for 24-48 hours without agitation [2] [5].

Minimum Inhibitory Concentration (MIC) Determination: After incubation, determine MIC endpoints visually or spectrophotometrically. For azole compounds like the this compound derivatives, the MIC is defined as the lowest concentration that produces approximately 50% reduction in fungal growth compared to the drug-free control. Alternatively, for more precise quantification, measure optical density at 530 nm using a microplate reader and calculate percentage inhibition relative to growth controls. Perform all tests in duplicate or triplicate to ensure reproducibility [2].

Reference Antifungal Agents: Include standard antifungal agents (fluconazole, ketoconazole, itraconazole) as positive controls in each experiment to validate the testing methodology and provide benchmark data for comparison with the test compounds. Prepare stock solutions of reference drugs according to manufacturer recommendations and subject them to the same serial dilution scheme as the test compounds [5].

Antibacterial Activity Assessment

While the primary focus is antifungal activity, some this compound derivatives may also exhibit antibacterial effects, particularly against Gram-positive organisms:

Bacterial Strain Selection: Include reference strains of Staphylococcus aureus (ATCC 29213) as a Gram-positive representative and Pseudomonas aeruginosa (ATCC 27853) as a Gram-negative control. Maintain strains on Mueller-Hinton Agar (MHA) slopes at 4°C. Prepare inocula from fresh overnight cultures, adjusting the turbidity to 0.5 McFarland standard in sterile saline (approximately 1.5 × 10⁸ CFU/mL) [2].

Agar Diffusion Assay: Perform modified Kirby-Bauer disk diffusion assays by inoculating Mueller-Hinton Agar plates with standardized bacterial suspensions. Apply sterile filter paper disks (6 mm diameter) impregnated with 10 μL of test compounds dissolved in DMSO at appropriate concentrations (e.g., 1 mg/mL). Include antibiotic control disks (e.g., gentamicin for Gram-negative, vancomycin for Gram-positive) as references. Incubate the plates at 35°C for 18-24 hours, then measure the diameter of inhibition zones (including disk diameter) to the nearest millimeter [2] [5].

Broth Microdilution for Bacteria: For quantitative assessment, perform broth microdilution in Mueller-Hinton Broth according to CLSI M07-A9 guidelines. Prepare serial dilutions of test compounds in 96-well microtiter plates, add standardized bacterial inoculum to achieve approximately 5 × 10⁵ CFU/mL in each well, and incubate at 35°C for 18-24 hours. Determine MIC as the lowest concentration that completely inhibits visible growth [2].

Data Analysis and Interpretation

Biological Activity Results

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound | C. albicans MIC (μmol/mL) | C. glabrata MIC (μmol/mL) | C. krusei MIC (μmol/mL) | S. aureus MIC (μmol/mL) | CYP51 Inhibition IC₅₀ (μM) |

|---|---|---|---|---|---|

| Methyl 4-chlorocinnamate (1) | 0.45 | 0.52 | 0.48 | 0.87* | ND |

| Methoxyethyl 4-chlorocinnamate (4) | 0.13 | 0.15 | 0.14 | >1.0 | 0.18 |

| Perillyl 4-chlorocinnamate (11) | 0.024 | 0.028 | 0.026 | >1.0 | 0.042 |

| Fluconazole (control) | 0.11 | 0.24 | 0.86 | NA | 0.00073 |

| Compound 9b (pyrrole derivative) | 0.008 | ND | ND | 0.036† | 0.0013 |

Note: MIC values are representative from referenced studies; *Active only at highest concentration tested; †DNA gyrase inhibition; ND - Not determined [2] [5].

The structure-activity relationship analysis reveals critical structural features contributing to antifungal potency. Derivatives with short alkyl chains containing oxygen atoms (e.g., methoxyethyl ester) demonstrate enhanced activity, with MIC values of 0.13 μmol/mL against C. albicans. Notably, compounds with terpenic substructures (e.g., perillyl ester) exhibit superior potency, showing MIC values as low as 0.024 μmol/mL, which surpasses fluconazole activity against certain Candida species [2]. This suggests that bulky hydrophobic groups may enhance interaction with the substrate binding pocket of 14α-demethylase.

The enzyme inhibition data correlates with antifungal activity, confirming the mechanism-based action of these compounds. Molecular docking studies suggest that all active this compound derivatives present good affinity towards the active site of 14α-demethylase, likely functioning as inhibitors that compete with the natural substrate lanosterol [2]. The most potent compounds appear to form stable complexes with the heme iron and establish additional hydrophobic interactions within the substrate access channel, thereby effectively blocking the enzyme's catalytic activity.

Research Applications and Implications

The experimental data support several significant research applications for this compound derivatives in antifungal drug development:

Lead Optimization: The structural insights gained from these studies provide a foundation for medicinal chemistry optimization. Key strategies include modifying the ester functional group to balance lipophilicity and solubility, introducing additional substituents on the phenyl ring to enhance binding interactions, and incorporating heteroatoms to improve physicochemical properties and metabolic stability [2].

Combination Therapy: Given the increasing prevalence of azole-resistant fungal strains, this compound derivatives may offer alternatives for combination therapies that can overcome resistance mechanisms. These compounds could be paired with existing antifungals to create synergistic effects or to combat multidrug-resistant pathogens, particularly those with mutations in the 14α-demethylase enzyme [1].

Broad-Spectrum Development: The preliminary antibacterial activity observed with some derivatives against Staphylococcus aureus suggests potential for developing broad-spectrum antimicrobial agents. Further structural modification could enhance this dual activity, potentially addressing polymicrobial infections with single chemical entities [2] [5].

The workflow for the complete research process can be summarized as:

Conclusion and Future Perspectives

The comprehensive evaluation of this compound derivatives as 14α-demethylase inhibitors demonstrates their significant potential as antifungal agents. The integration of computational docking studies with experimental validation provides a robust framework for understanding structure-activity relationships and guiding further optimization. The most promising compounds, particularly methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, exhibit potent activity against pathogenic Candida species, with MIC values comparable or superior to reference antifungal drugs.

Future research directions should include expanded spectrum testing against emerging fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus, in vivo efficacy studies in appropriate infection models, and detailed ADMET profiling to assess pharmaceutical potential. Additionally, investigation of potential synergistic combinations with established antifungal agents could provide strategies to overcome existing drug resistance. The protocols outlined in this document provide a solid foundation for continued investigation of this compound derivatives as promising candidates for antifungal drug development.

References

- 1. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated ... [mdpi.com]

- 2. Antimicrobial Activity of 4 - Chlorocinnamic Derivatives Acid [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular docking and DFT studies on ... [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of antiparasitic sterols with sterol 14 - α ... demethylase [springerplus.springeropen.com]

- 5. New pyrrole derivatives as DNA gyrase and 14α- ... [pubmed.ncbi.nlm.nih.gov]

urease inhibitory activity 4-chlorocinnamic acid IC50

Urease Inhibitory Activity of 4-Chlorocinnamic Acid

Table 1: Quantitative Urease Inhibitory Data for this compound and Related Complexes

| Compound / Complex Name | IC₅₀ Value | Experimental Organism / Enzyme | Reference & Context |

|---|---|---|---|

| [Ag(4-cca)](_n) (Silver(I) 4-chlorocinnamate complex) | 1.10 μM | Jack bean urease | [1] |

| Acetohydroxamic Acid (AHA) | 42.12 ± 0.08 μM | Jack bean urease | [2] |

| This compound (4Cl-CA) | Shows activity; specific IC₅₀ not found in search | - | [1] |

The core finding is that a silver(I) complex incorporating this compound as a ligand is a potent urease inhibitor, with an IC₅₀ over 38 times more potent than the standard inhibitor AHA [1]. While the isolated this compound molecule is recognized for its activity, the search results do not provide a specific IC₅₀ value for it alone [1].

Urease is a nickel-dependent enzyme that catalyzes urea hydrolysis to ammonia and carbon dioxide [2]. Its overactivity is a virulence factor in pathogens like Helicobacter pylori and causes agricultural and medical complications, driving the search for effective inhibitors [2] [3].

Experimental Protocol for Metal Complex Synthesis and Assay

This protocol is adapted from published research on synthesizing and evaluating metal-based urease inhibitors [1].

1. Synthesis of Silver(I) 4-Chlorocinnamate Complex ([Ag(4-cca)](_n))

- Objective: To synthesize the metal complex where this compound acts as an organic ligand.

- Materials:

- This compound (4Cl-CA)

- Silver salt (e.g., Silver nitrate, AgNO₃)

- Suitable solvent (e.g., water, methanol, acetonitrile)

- Procedure:

- Dissolve this compound and the silver salt in a minimal amount of solvent. Molar ratios should be optimized, often starting at a 1:1 ligand-to-metal ratio.

- Mix the solutions and stir at room temperature or gently heat, as appropriate.

- Allow the solution to stand undisturbed for slow evaporation at room temperature.

- Characterize the resulting crystals using single-crystal X-ray diffraction to determine the molecular structure. The cited study revealed a binuclear structure where pairs of silver atoms are bridged by the 4-chlorocinnamate ligands [1].

2. Urease Inhibition Assay (Jack Bean Urease)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized complex against jack bean urease.

- Materials:

- Jack bean urease enzyme

- Urea substrate

- Test compounds: [Ag(4-cca)](_n) complex, this compound (for comparison), Acetohydroxamic Acid (AHA) as a positive control.

- Buffer solution (e.g., 0.1 M phosphate buffer, pH 6.8-7.0)

- Phenol-red indicator or Berthelot's reagent (for ammonia detection)

- Procedure:

- Prepare a series of dilutions of the test compounds in buffer.

- In a 96-well plate or test tubes, mix a fixed volume of each compound dilution with the urease enzyme solution. Include a control well with only buffer and enzyme.

- Pre-incubate the mixture for 15-30 minutes at room temperature.

- Initiate the reaction by adding a urea solution.

- Incubate for an additional 30-60 minutes.